Tyramide alkyne -

Tyramide alkyne

Catalog Number: EVT-10993214
CAS Number:
Molecular Formula: C14H17NO2
Molecular Weight: 231.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tyramide alkyne, also known as alkyne tyramide, is a chemical compound that serves as a clickable substrate for the engineered ascorbate peroxidase 2 (APEX2) in protein and RNA labeling applications. It is particularly notable for its enhanced water solubility and cell wall permeability, which improve labeling efficiency in intact yeast cells. The compound is identified by the CAS number 1694495-59-4 and has gained attention in proteomic studies due to its ability to facilitate high specificity and coverage in mitochondrial protein analysis .

Source and Classification

Tyramide alkyne is classified as a chemical probe used in proximity-dependent labeling techniques. It belongs to the broader category of alkyne compounds, which are characterized by the presence of a carbon-carbon triple bond. This compound is synthesized from tyramine and alkyne derivatives, making it a valuable tool in biochemical research, particularly in the fields of molecular biology and biochemistry .

Synthesis Analysis

Methods

The synthesis of tyramide alkyne involves multiple steps, typically starting with the preparation of an alkyne-phenol derivative. The detailed synthesis process includes:

  1. Preparation of Alkyne Phenol:
    • Combine 4-pentynoic acid, N-hydroxysuccinimide, and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride in an anhydrous solvent like dimethylformamide.
    • Stir the mixture for an extended period to allow for reaction completion.
    • Purify the resultant product using silica gel chromatography.
  2. Formation of Tyramide Alkyne:
    • Mix the prepared alkyne phenol with tyramine in a similar solvent under controlled conditions.
    • After stirring and allowing for reaction completion, extract and purify the final product through chromatography .

Technical Details

The synthesis typically yields high purity products, with yields reported at around 81% for tyramide alkyne following purification processes. Characterization methods such as proton nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Molecular Structure Analysis

Tyramide alkyne features a molecular structure that includes a tyramine moiety linked to an alkyne group. The structural formula can be represented as follows:

C9H11N Alkyne \text{C}_9\text{H}_{11}\text{N}\text{ Alkyne }

Data

  • Molecular Weight: Approximately 135.19 g/mol
  • Chemical Formula: C₉H₁₁N
  • Structural Characteristics: The presence of a carbon-carbon triple bond (alkyne) is crucial for its reactivity in click chemistry applications.
Chemical Reactions Analysis

Tyramide alkyne participates in various chemical reactions primarily through its alkyne functional group. One notable reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for selective tagging of biomolecules.

Reactions

  • Click Chemistry: Involves the reaction between tyramide alkyne and azide-containing compounds to form stable triazole linkages.
  • APEX2 Mediated Labeling: Tyramide alkyne can be used with APEX2 to label proteins or RNAs in live cells, enhancing detection capabilities in proteomic studies .
Mechanism of Action

The mechanism of action for tyramide alkyne involves its role as a substrate for APEX2, where it undergoes oxidation in the presence of hydrogen peroxide to generate reactive species that can covalently bind to nearby biomolecules.

Process

  1. Enzymatic Catalysis: APEX2 catalyzes the conversion of tyramide alkyne into a reactive form.
  2. Labeling Reaction: This reactive species then interacts with target proteins or nucleic acids, facilitating their labeling within cellular environments .

Data

Studies indicate that APEX2-mediated labeling using tyramide alkyne achieves high specificity (up to 94%) and significantly improves coverage compared to traditional substrates like biotin-phenol .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish residue after synthesis.
  • Solubility: Highly soluble in water compared to other similar compounds, enhancing its utility in biological applications.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but should be stored at low temperatures to maintain integrity over time.
  • Reactivity: Exhibits reactivity typical of alkynes, particularly in click chemistry applications.
Applications

Tyramide alkyne finds extensive use in scientific research, particularly within:

  • Proteomics: Facilitating proximity-dependent labeling of proteins within cellular contexts.
  • Cell Biology: Enabling detailed studies on mitochondrial proteins and their interactions.
  • Biochemical Assays: Serving as a tool for enhancing signal detection through click chemistry methodologies.
Introduction to Tyramide-Based Probes in Molecular Labeling

Evolution of Enzyme-Mediated Proximity Labeling Technologies

The development of proximity labeling (PL) technologies has progressed through distinct generations, each addressing limitations of prior methodologies. Early protein interaction studies relied heavily on co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) systems. While valuable for detecting stable complexes, these methods proved inadequate for capturing transient interactions, membrane-associated proteins, or spatially restricted interactomes due to their requirement for cell lysis and susceptibility to false positives from non-specific binding [1]. Chemical crosslinking mass spectrometry (XL-MS) emerged to address transient interactions by covalently stabilizing protein complexes before lysis. However, XL-MS introduced analytical complexity in identifying crosslinked peptides and often required impractical reaction conditions [1].

A paradigm shift occurred with the advent of genetically targetable enzymes capable of catalyzing proximity labeling in situ. The DNA adenine methyltransferase identification (DamID) system, pioneered in 2000, demonstrated the feasibility of using enzyme localization to mark proximal genomic regions. While innovative for chromatin mapping, DamID remained restricted to DNA labeling [1]. Breakthroughs in protein-centric PL arrived with horseradish peroxidase (HRP)-mediated tyramide signal amplification (TSA). In TSA, HRP generates reactive tyramide radicals that covalently bind electron-rich amino acids within nanometers of the enzyme. Though initially used for microscopy, researchers recognized TSA’s potential for proteomic applications when coupled with biotin-tyramide [5].

The limitations of HRP (e.g., size, disulfide dependency, and poor cytoplasmic performance) spurred protein engineering efforts. This yielded ascorbate peroxidase (APEX), derived from soybean peroxidase, which functions as a monomer without disulfide bonds or calcium dependency. APEX exhibited superior performance in intracellular environments but displayed modest activity. Directed evolution via yeast display produced APEX2, featuring enhanced catalytic activity, stability in reducing environments, and tolerance to hydrogen peroxide concentrations up to 1 mM. Critically, APEX2 retains reactivity even after fixation, enabling stringent washing to reduce background [2] [5] [6]. Parallelly, biotin ligase-based systems (BioID, TurboID, miniTurbo) were developed utilizing promiscuous biotinylation of lysines. While enabling longer labeling windows without exogenous peroxide, these systems lack the spatial resolution (<20 nm) and rapid kinetics (≤1 minute) achievable with engineered peroxidases like APEX2 [5] [6].

Table 1: Evolution of Key Proximity Labeling Technologies

TechnologyMechanismLabeling RadiusTemporal ResolutionPrimary ApplicationsKey Limitations
Co-IP/Y2HAffinity purification/Transcriptional reconstitutionN/AHours-DaysStable binary interactionsFalse positives; Non-physiological conditions
XL-MSCovalent crosslinking< 30 ÅSeconds-MinutesTransient interactionsComplex data analysis; Limited in vivo use
DamID (2000)Targeted DNA methylation~200 nmHoursChromatin interactionsDNA-specific; Slow kinetics
HRP-TSATyramide radical deposition< 20 nmMinutesCell surface proteomics; MicroscopyRestricted to extracellular/permeabilized samples
BioID (2012)Promiscuous biotin ligation~10 nm6-24 HoursCytoplasmic/nuclear proteomicsSlow labeling; Endogenous biotin interference
APEX (2012)Biotin-phenol radical coupling< 20 nm< 1 MinuteOrganellar proteomicsModerate activity; H₂O₂ sensitivity
APEX2 (2015)Enhanced biotin-phenol coupling< 20 nm< 1 MinuteOrganellar, transient interactions, RNA/DNA mappingPotential radical diffusion artifacts
TurboID (2018)Engineered promiscuous biotinylation~10 nm10-30 MinutesIn vivo applications; Weak interactionsEndogenous biotin interference; Slower than APEX2

Role of Tyramide Derivatives in Bioorthogonal Chemistry

Tyramide alkyne exemplifies the strategic convergence of tyramide chemistry with bioorthogonal handles. Its molecular structure comprises three key elements: (1) a phenol ring enabling single-electron oxidation by peroxidases to generate reactive radicals, (2) a carboxamide linker providing structural flexibility, and (3) a terminal alkyne group (–C≡CH) serving as a bioorthogonal reaction handle. Unlike bulkier biotin conjugates, tyramide alkyne’s compact size (~250-300 Da) minimizes steric interference with enzyme activity or target protein function when delivered into cells. This is critical for efficient labeling penetration in densely packed subcellular compartments like the nuclear lamina or mitochondrial matrix [2] [5].

The alkyne moiety’s primary role is to enable copper-free click chemistry after covalent protein labeling occurs. Following APEX2-mediated radical generation and tyrosine coupling, tyramide alkyne-modified proteins harbor alkyne tags. These tags undergo highly specific cycloaddition reactions with azide-functionalized detection reagents (e.g., fluorophores, affinity handles, or mass tags) via strain-promoted azide-alkyne cycloaddition (SPAAC) or inverse electron-demand Diels-Alder (iEDDA) reactions. SPAAC utilizes strained cyclooctynes (e.g., DBCO) reacting with azides at rates of 0.1–2.0 M⁻¹s⁻¹, while iEDDA between tetrazines and trans-cyclooctenes achieves exceptional kinetics exceeding 10⁴ M⁻¹s⁻¹ [4] [7]. Both reactions proceed efficiently under physiological conditions without cytotoxic copper catalysts, preserving sample integrity [4].

This bioorthogonal functionality confers three major advantages over conventional biotinylated tyramides:

  • Reduced Background: Endogenous biotinylated proteins (e.g., carboxylases) are abundant in cells, creating false positives in streptavidin-based detection. Alkyne tags circumvent this entirely [5].
  • Multiplexing Capability: Sequential labeling with different tyramide derivatives (e.g., tyramide-alkyne, tyramide-azide, tyramide-tetrazine) enables multiplexed proteomic mapping within the same sample when paired with orthogonal click chemistry reagents [7] [8].
  • Functional Diversification: Azide- or tetrazine-conjugated reagents offer diverse payloads—mass spectrometry-compatible cleavable tags (e.g., TMT), multifunctional nanoparticles, or membrane-impermeable fluorophores—that can be introduced post-labeling and post-fixation, enhancing flexibility [4] [7].

Table 2: Bioorthogonal Reactions Compatible with Tyramide Alkyne

Reaction TypeReaction PartnersRate Constant (M⁻¹s⁻¹)Key AdvantagesCommon Detection Payloads
SPAACAlkyne + Strained Cyclooctyne (e.g., DBCO)0.1 – 2.0Copper-free; Minimal background; Good cell permeabilityAzide-fluorophores (e.g., Alexa Fluor 488-N₃); Azide-biotin
iEDDAAlkyne + Tetrazine (Tz)1 – 10⁴ (Tz-dependent)Fastest bioorthogonal reaction; Fluorogenic options availableTz-fluorophores; Tz-biotin; Tz-DNA barcodes
Copper-Catalyzed (CuAAC)Alkyne + Azide (+Cu(I))0.1 – 1.0 (without Cu); 10 – 100 (with Cu)Rapid kinetics; Low reagent costLimited to fixed/permeabilized samples due to copper toxicity

Applications leverage these strengths. For instance, APEX2-mediated labeling with tyramide alkyne in the nuclear lamina followed by iEDDA-based fluorescence imaging revealed spatial organization of RNA processing factors [2]. Similarly, combining tyramide alkyne labeling with SPAAC-based biotin conjugation and streptavidin enrichment enabled proteomic profiling of autophagosome assembly sites in yeast under precise temporal control, capturing transient interactors of Atg8 and Atg9 during autophagosome formation [6].

Fundamental Principles of APEX2-Mediated Protein Tagging

APEX2-mediated tagging using tyramide alkyne operates through a tightly controlled, rapid enzymatic cascade. The process begins with the targeted expression of a fusion protein wherein APEX2 is genetically fused to a protein of interest (POI) or a specific organelle-targeting sequence (e.g., lamin B1 for the nuclear lamina). Proper fusion design ensures correct subcellular localization without disrupting the POI’s native function or the peroxidase activity [2] [6].

The labeling mechanism involves two critical steps:

  • Enzyme Activation and Radical Generation: Upon addition of hydrogen peroxide (H₂O₂, typically 1 mM), the heme cofactor of APEX2 undergoes a two-electron oxidation, forming Compound I. This activated state oxidizes biotin-phenol or tyramide alkyne substrates through a single-electron transfer, generating highly reactive phenoxyl radicals within milliseconds. APEX2’s engineered active site facilitates efficient substrate turnover even at low micromolar concentrations of tyramide alkyne [5] [6].
  • Radical Diffusion and Covalent Coupling: The generated tyramide-alkyne phenoxyl radical diffuses radially from the APEX2 active site. Its extremely short half-life (<1 ms) confines labeling to a radius of approximately <20 nanometers. The radical undergoes electrophilic addition primarily to electron-rich amino acid side chains—tyrosine (phenol ring), tryptophan (indole), cysteine (thiol), and histidine (imidazole)—forming covalent C-O, C-N, or C-S bonds. This results in tyramide-alkyne conjugation to proximal proteins. The reaction is quenched within seconds by reducing agents (e.g., ascorbate or TCEP) present in the medium [2] [5] [6].

Critical factors govern labeling specificity and efficiency:

  • H₂O₂ Concentration: Optimal at 0.5–1 mM. Lower concentrations reduce labeling efficiency; higher concentrations increase cytotoxicity and non-specific oxidation [6].
  • Labeling Duration: Typically 1 minute. Shorter times (e.g., 15-30 seconds) may reduce diffusion artifacts but compromise depth; longer times increase background [2].
  • Substrate Delivery: Tyramide alkyne requires cell permeability for intracellular labeling. Its small size facilitates diffusion, but optimization for specific organelles (e.g., mitochondria) may require tailored derivatives [6].
  • Radical Quenching: Rapid quenching (using excess reducing agents like ascorbate or thiol-containing buffers) minimizes diffusion artifacts and preserves protein integrity for downstream analysis [5].

Table 3: Factors Influencing APEX2-Tyramide Alkyne Labeling Efficiency

FactorOptimal ConditionEffect on LabelingConsequence of Deviation
H₂O₂ Concentration0.5 – 1.0 mMActivates APEX2; Generates radicals efficiently<0.5 mM: Low signal; >1 mM: Cytotoxicity, non-specific oxidation
Labeling Time30 – 60 secondsBalances sufficient labeling and minimal diffusion<30 sec: Incomplete labeling; >60 sec: Increased background
Tyramide Alkyne Concentration50 – 500 µMSaturates enzyme without non-enzymatic oxidationLow: Reduced signal; High: Increased non-specific background
Temperature37°C (mammalian); 30°C (yeast)Matches physiological enzyme activityLower: Reduced kinetics; Higher: Potential enzyme denaturation
Quenching Agent5-10 mM Sodium ascorbate/TCEPInstantly terminates radical reactionsInadequate quenching: Increased protein damage/aggregation

Post-labeling, the covalently attached alkyne groups serve as universal handles for detection or enrichment via bioorthogonal click chemistry. For proteomic identification, cells are lysed under denaturing conditions (e.g., SDS, urea), and alkyne-tagged proteins are conjugated to azide-biotin via SPAAC. Subsequent streptavidin affinity purification isolates labeled proteins, which are then digested and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Computational pipelines distinguish high-confidence proximal interactors from background proteins using metrics such as abundance ratios relative to controls and spectral counts [2] [6].

This approach has illuminated previously inaccessible biological spaces. For example, APEX2-lamin B1 fusion combined with tyramide alkyne labeling mapped dynamic lamina-associated domains (LADs) throughout the cell cycle, revealing short H3K27me3-rich variable LADs [2]. In autophagy research, APEX2 fused to Atg8 or Atg9 enabled minute-scale temporal mapping of phagophore assembly site (PAS) proteomes in yeast under nutrient-rich versus starvation conditions, capturing transient interactors like the acyl-CoA synthetase Faa1 [6].

Properties

Product Name

Tyramide alkyne

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]hex-5-ynamide

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c1-2-3-4-5-14(17)15-11-10-12-6-8-13(16)9-7-12/h1,6-9,16H,3-5,10-11H2,(H,15,17)

InChI Key

LUFCBNOYEQMBTJ-UHFFFAOYSA-N

Canonical SMILES

C#CCCCC(=O)NCCC1=CC=C(C=C1)O

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